2,2,2-Trichloroethyl carbamate
Overview
Description
2,2,2-Trichloroethyl carbamate is a chemical compound with the molecular formula C3H4Cl3NO2 and a molecular weight of 192.43 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2,2,2-Trichloroethyl carbamate often involves the use of 2,2,2-Trichloroethyl chloroformate (Troc-Cl), which is commonly used to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .Molecular Structure Analysis
The InChI code for 2,2,2-Trichloroethyl carbamate is 1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule .Chemical Reactions Analysis
2,2,2-Trichloroethyl carbamate is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . It can be deprotected under single electron reduction conditions using zinc-acetic acid .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl carbamate has a melting point of 63-64°C . It is soluble in about 100 parts of water and very soluble in chloroform, alcohol, and ether .Scientific Research Applications
Protection of Aminoacridines : The 2,2,2-trichloroethoxycarbonyl (Troc) group is used as a protecting group for aminoacridines. This method addresses the issue of by-product formation in the deprotection of aromatic amines (Zeghida & Demeunynck, 2007).
Carcinogenic Activity Assessment : Trichlorfon, a compound related to 2,2,2-trichloroethyl carbamate, has been tested for carcinogenic activity in rats, demonstrating no carcinogenic effects (Teichmann, Hauschild, & Eckelmann, 1978).
Formation of Di-(2,2,2-Trichloroethyl)-Carbonate : In reactions with 2,2,2-trichloroethyl chloroformate, di-(2,2,2-trichloroethyl)-carbonate can form as a byproduct, especially in the presence of potassium carbonate and bicarbonate (He & Brossi, 1990).
Derivatives for Gas Chromatography : Esters of 2,2,2-trichloroethanol were studied as derivatives for gas chromatography with electron capture detection. They showed good chromatographic performance and sensitivity (Smith & Tsai, 1971).
Carboxyl Protection During Peptide Synthesis : The 2,2,2-trichloroethyl group has been utilized for carboxyl protection in peptide synthesis, showing potential as an efficient protective group (Marinier, Kim, & Navarre, 1973).
Synthesis of Unsymmetrical Ureas : 2,2,2-trichloroethyl carbamate compounds have been used to synthesize unsymmetrical ureas using a practical synthetic method. This approach has proven effective for the formation of various trisubstituted and tetrasubstituted ureas (Jeong, Kim, & Thompson, 2016).
Dechlorinative Surzur-Tanner Rearrangement : 2,2,2-Trichloroethyl carboxylates undergo efficient dechlorinative Surzur-Tanner rearrangement, a process where copper plays a crucial role, likely as a coordinating agent or a Lewis acid catalyst (Ram & Meher, 2003).
Carbamates Synthesis and Applications : Alcohols can be converted into unsubstituted carbamates using trichloroacetyl isocyanate followed by hydrolysis, demonstrating the synthetic utility of the carbamate moiety as a control element in various chemical reactions (Kočovský, 1986).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloroethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJYAKLSCXZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147860 | |
Record name | Trichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl carbamate | |
CAS RN |
107-69-7 | |
Record name | Carbamic acid, 2,2,2-trichloroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorourethan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloroethyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLOROURETHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RC648BOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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